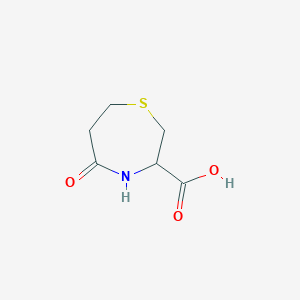![molecular formula C18H18F3N7O2 B2514430 (2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone CAS No. 2380079-55-8](/img/structure/B2514430.png)
(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a methoxypyridine, a triazolopyridazine, and a diazepanone . It is likely to be a synthetic compound with potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another approach for the construction of related structures employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Molecular Structure Analysis
The molecular structure of this compound is likely to be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . The presence of multiple rings and functional groups would contribute to its complex structure.Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The presence of reactive groups like the triazole and pyridazine rings could make it a participant in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its polarity, molecular weight, and the presence of various functional groups would influence properties like solubility, melting point, and reactivity .Propriétés
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O2/c1-30-15-12(4-2-7-22-15)16(29)27-9-3-8-26(10-11-27)14-6-5-13-23-24-17(18(19,20)21)28(13)25-14/h2,4-7H,3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRYSOHFWXSTPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridine-3-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(3-Methylbut-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B2514347.png)
![6-(dimethylamino)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridazine-3-carboxamide](/img/structure/B2514350.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2514351.png)


![1-benzyl-3-(4-chlorophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2514357.png)
![(2-bromophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2514358.png)
![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene hydrochloride](/img/no-structure.png)
![[[4-(Difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate](/img/structure/B2514361.png)
![Methyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2514362.png)

![3-(2-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2514365.png)

![N-(1-cyanocyclohexyl)-2-{4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-N-methylacetamide](/img/structure/B2514369.png)